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Introduction
Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the urate transporter 1

(URAT1) currently in late-stage clinical development for the treatment of hyperuricemia in

patients with gout.[1][2][3] URAT1 is a key protein in the kidneys responsible for the

reabsorption of uric acid back into the bloodstream.[1] By inhibiting URAT1, Pozdeutinurad
promotes the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1]

This document provides a comprehensive overview of the preclinical research on

Pozdeutinurad, focusing on its pharmacological properties, in vitro and in vivo efficacy, and

safety profile.

Mechanism of Action
Pozdeutinurad selectively inhibits URAT1, a transporter located in the apical membrane of

renal proximal tubule cells. This inhibition blocks the reabsorption of uric acid from the renal

tubular lumen back into the blood, leading to increased urinary excretion of uric acid and a

subsequent reduction in serum uric acid levels.
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Caption: Mechanism of action of Pozdeutinurad in the renal proximal tubule.

Quantitative Preclinical Data
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The following tables summarize the key quantitative data from preclinical studies of

Pozdeutinurad.

Table 1: In Vitro Potency and Selectivity
Target Assay System IC50 Reference

Human URAT1

MDCKII cells

expressing human

URAT1

67 nM

Human OAT4

HEK293 cells

expressing human

OAT4

2.89 µM

IC50: Half maximal inhibitory concentration

Table 2: Preclinical Pharmacokinetics
Species Administration Tmax (hours) Bioavailability Reference

Rats Oral 1 - 2 76% - 88%

Dogs Oral 1 - 2 76% - 88%

Monkeys Oral 1 - 2 76% - 88%

Tmax: Time to reach maximum plasma concentration

Table 3: Preclinical Toxicology - No-Observed-Adverse-
Effect Level (NOAEL)

Species Dosing Duration NOAEL Reference

Rats
4 weeks (oral repeat-

dose)
50 mg/kg/day

Cynomolgus Monkeys
4 weeks (oral repeat-

dose)
150 mg/kg/day
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NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Pozdeutinurad are

summarized below based on available public information.

In Vitro URAT1 Inhibition Assay
Objective: To determine the in vitro potency of Pozdeutinurad in inhibiting human URAT1.

Methodology:

Cell Line: Madin-Darby Canine Kidney (MDCKII) cells stably expressing human URAT1

were utilized.

Substrate: The assay measured the uptake of radiolabeled [14C]uric acid into the cells.

Procedure: A summary of the likely procedure involves seeding the MDCKII-hURAT1 cells,

incubating them with varying concentrations of Pozdeutinurad, and then adding [14C]uric

acid. The amount of radioactivity inside the cells is measured to determine the extent of

URAT1-mediated uptake inhibition. The IC50 value is then calculated.

In Vitro Selectivity Assays
Objective: To assess the selectivity of Pozdeutinurad for URAT1 over other renal

transporters.

Methodology:

Cell Lines: Human Embryonic Kidney (HEK293) cells expressing other human renal

transporters, such as OAT1, OAT3, OAT4, and OCT2, were used.

Procedure: Similar to the URAT1 inhibition assay, these assays would involve incubating

the transporter-expressing cells with Pozdeutinurad and a known radiolabeled substrate

for each respective transporter. The inhibitory effect of Pozdeutinurad on the function of

these other transporters is then quantified.
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Experimental Workflow for In Vitro Assays
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Caption: A generalized workflow for the in vitro inhibition assays.
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In Vivo Hyperuricemia Animal Model
Objective: To evaluate the in vivo efficacy of Pozdeutinurad in a model of hyperuricemia.

Methodology:

Animal Model: A potassium oxonate-induced hyperuricemia model in rodents (rats or

mice) was used. Potassium oxonate is a uricase inhibitor that prevents the breakdown of

uric acid in these animals, leading to elevated serum uric acid levels.

Procedure: A summary of the likely procedure involves the administration of potassium

oxonate to induce hyperuricemia. The animals are then treated with Pozdeutinurad or a

vehicle control. Blood samples are collected at various time points to measure serum uric

acid levels. The percentage reduction in sUA in the Pozdeutinurad-treated group is then

compared to the control group.

Preclinical Toxicology Studies
Objective: To assess the safety profile of Pozdeutinurad in animal models.

Methodology:

Species: Toxicology studies were conducted in Sprague-Dawley rats and cynomolgus

monkeys.

Study Design: Repeat-dose oral toxicity studies were performed for up to 4 weeks.

Endpoints: The studies evaluated various parameters, including clinical observations, body

weight, food consumption, hematology, clinical chemistry, and histopathology to determine

the no-observed-adverse-effect level (NOAEL).

Summary of Preclinical Findings
Preclinical studies have demonstrated that Pozdeutinurad (AR882) is a highly potent and

selective inhibitor of URAT1. The in vitro data show a strong inhibitory effect on human URAT1

with a significant margin of selectivity over other important renal transporters. In vivo,

Pozdeutinurad has shown excellent oral bioavailability in multiple species and has been

effective in reducing serum uric acid levels in a rodent model of hyperuricemia. Furthermore,
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preclinical toxicology studies have indicated a favorable safety profile with a high no-observed-

adverse-effect level in both rats and monkeys, suggesting a wide therapeutic window. These

promising preclinical data have supported the progression of Pozdeutinurad into clinical

development for the treatment of gout.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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